molecular formula C17H22N4O B2518230 N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide CAS No. 1797657-61-4

N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide

Cat. No.: B2518230
CAS No.: 1797657-61-4
M. Wt: 298.39
InChI Key: VUGCZBYFVAIJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(Dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide is a synthetic small molecule featuring a pyrimidine core substituted with a dimethylamino group at position 2 and a methyl group at position 4. The pyrimidine ring is further linked via a methylene bridge to a 4-ethylbenzamide moiety. This structural motif is characteristic of kinase-targeting compounds, where the pyrimidine scaffold often serves as a hinge-binding domain in enzyme inhibition .

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-5-13-6-8-14(9-7-13)16(22)18-11-15-10-12(2)19-17(20-15)21(3)4/h6-10H,5,11H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGCZBYFVAIJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=C2)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide typically involves the reaction of 2-(dimethylamino)-6-methylpyrimidine with 4-ethylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers

Mechanism of Action

The mechanism of action of N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Key Challenges :

  • Steric hindrance during coupling due to the ethyl group.
  • Purification of polar intermediates (dimethylamino group) requiring specialized chromatography .

Biological Activity

N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Receptor Interaction : The compound may interact with various receptors, including adrenergic and serotonin receptors, influencing neurotransmitter systems.
  • Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties against certain Gram-positive and Gram-negative bacteria.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, which could be relevant in treating metabolic disorders.

Antimicrobial Activity

A study investigated the antibacterial properties of related compounds, revealing that derivatives of pyrimidines exhibit significant activity against various bacterial strains. For example, the compound was tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1464
Escherichia coli81024
Bacillus subtilis1632
Candida albicans1564

This data indicates that the compound has a more pronounced effect on Gram-positive bacteria compared to Gram-negative bacteria .

Case Study: Anticancer Potential

In another study focusing on the anticancer potential of similar compounds, it was noted that pyrimidine derivatives could induce apoptosis in cancer cell lines through the modulation of cell cycle regulators. The compound this compound showed promise in preliminary assays, leading to further investigations into its efficacy against specific cancer types.

Pharmacological Profile

The pharmacological profile of this compound suggests multiple therapeutic applications:

  • Antibacterial Agent : Effective against certain bacterial infections.
  • Potential Anticancer Agent : Inducing apoptosis in tumor cells.
  • Neurological Effects : Possible modulation of neurotransmitter systems indicating potential use in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide, and how can its purity be validated?

  • Methodology : Synthesis typically involves coupling a pyrimidine intermediate (e.g., 2-(dimethylamino)-6-methylpyrimidin-4-ylmethanamine) with 4-ethylbenzoyl chloride under Schotten-Baumann conditions. Reaction optimization includes pH control (8–9), temperature (0–5°C), and inert atmosphere to minimize hydrolysis .
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using 1H^1H-/13C^{13}C-NMR (e.g., dimethylamino protons at δ ~2.9 ppm, pyrimidine carbons at δ ~160–170 ppm). X-ray crystallography (via SHELX software ) may resolve stereochemical ambiguities.

Q. What are the primary biological targets of this compound, and which assays are recommended for initial screening?

  • Biological Targets : Likely targets include kinases (e.g., p38 MAPK) due to structural similarity to SB-203580, a known kinase inhibitor . Antimicrobial activity against Gram-positive bacteria is also plausible, as seen in pyrimidine derivatives .
  • Assays :

  • Kinase inhibition: Use fluorescence-based ATP competition assays (e.g., Z′-LYTE® kinase assay).
  • Antimicrobial screening: Perform broth microdilution (CLSI guidelines) with S. aureus and E. coli .

Advanced Research Questions

Q. How can researchers confirm target specificity and resolve contradictions in activity data across studies?

  • Specificity Validation :

  • Employ CRISPR-Cas9 knockout models of suspected targets (e.g., p38 MAPK) to assess activity loss .
  • Use thermal shift assays (TSA) to measure binding-induced protein stabilization.
    • Addressing Data Contradictions : Conflicting results (e.g., varying IC50_{50} values) may arise from off-target effects or assay conditions. Mitigate via:
  • Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays).
  • Structural analysis (co-crystallization with target proteins) to identify binding motifs .

Q. What strategies are effective for optimizing substituents to enhance metabolic stability while retaining activity?

  • Methodology :

  • Systematic substitution: Replace the ethyl group on the benzamide with electron-withdrawing groups (e.g., trifluoromethyl) to improve lipophilicity and metabolic stability .
  • Computational modeling: Use molecular docking (AutoDock Vina) and MD simulations to predict interactions with cytochrome P450 enzymes, reducing susceptibility to oxidation .

Q. How can researchers differentiate between covalent and non-covalent binding mechanisms?

  • Experimental Approaches :

  • Mass spectrometry (LC-MS) to detect covalent adducts (e.g., shifted molecular weights).
  • Competitive washout assays: Pre-incubate the compound with the target, then wash extensively; residual activity suggests covalent modification .

Data Analysis and Structural Insights

Q. What crystallographic techniques are critical for resolving conformational flexibility in this compound?

  • Techniques : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) with SHELXL refinement . For flexible regions (e.g., ethylbenzamide side chain), use restrained refinement and analyze displacement parameters (ADPs) to model dynamic behavior .

Q. How do solvent effects influence reactivity in functionalization reactions?

  • Key Findings : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyrimidine C4 position by stabilizing transition states. Conversely, protic solvents (e.g., ethanol) favor amide coupling but may promote hydrolysis .

Comparative Analysis

Q. How does this compound compare structurally and functionally to SB-203580?

  • Structural Differences : SB-203580 features an isobutyramide group, while this compound has a 4-ethylbenzamide moiety, potentially altering target selectivity .
  • Functional Impact : The ethyl group may enhance blood-brain barrier penetration compared to SB-203580’s methyl substituents, as predicted by LogP calculations (ChemAxon) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.